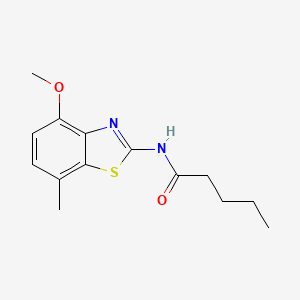

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-4-5-6-11(17)15-14-16-12-10(18-3)8-7-9(2)13(12)19-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYPWWDVMZVKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pentanamide moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Formation of N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide.

Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanol.

Substitution: Formation of this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with N-(4-Methoxyphenyl)pentanamide

Key Similarities :

- Both compounds share a pentanamide side chain and a methoxy-substituted aromatic ring.

- Pharmacological Activity : N-(4-Methoxyphenyl)pentanamide exhibits anthelmintic activity comparable to albendazole, a frontline antiparasitic drug, but with reduced toxicity . This suggests that the methoxy group and pentanamide chain are critical for target engagement.

Key Differences :

- Core Structure : The benzothiazole ring in the target compound may enhance binding to sulfur-dependent enzymes or receptors, whereas the phenyl ring in N-(4-methoxyphenyl)pentanamide lacks this heterocyclic feature.

- Drug-Likeness : N-(4-Methoxyphenyl)pentanamide demonstrates excellent pharmacokinetic profiles, including adherence to Lipinski’s Rule of Five, which is inferred for the target compound due to structural similarities .

Comparison with N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide)

Key Similarities :

- Both compounds contain a pentanamide moiety.

Key Differences :

- Core Structure : N4-Valeroylsulfathiazole incorporates a sulfathiazole group (a sulfonamide-linked thiazole), whereas the target compound features a benzothiazole ring.

- Pharmacological Activity : N4-Valeroylsulfathiazole is reported as an antitubercular agent, highlighting how structural variations (e.g., sulfonamide vs. benzothiazole) redirect therapeutic applications .

Comparison with Biotin-MeTz (N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-5-biotinylpentanamide)

Key Similarities :

- Both molecules include a pentanamide linker, enabling conjugation to functional groups.

Key Differences :

- Functional Groups: Biotin-MeTz integrates a biotin tag and tetrazine moiety for diagnostic or targeted drug delivery, whereas the target compound lacks such modifications.

- Applications : Biotin-MeTz is tailored for click chemistry-based applications, contrasting with the antiparasitic focus of benzothiazole derivatives .

Comparison with Other Benzothiazole Derivatives

- N-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640974-34-9):

Data Table: Comparative Analysis of Key Compounds

*Inferred from structural analogs like N-(4-methoxyphenyl)pentanamide .

Research Findings and Implications

- Methoxy and methyl groups at positions 4 and 7 may optimize steric and electronic interactions with parasitic targets (e.g., β-tubulin in helminths) .

- Toxicity Reduction : Simplified derivatives like N-(4-methoxyphenyl)pentanamide show lower toxicity than albendazole, suggesting similar benefits for the target compound .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2S

- Molecular Weight : 278.37 g/mol

- CAS Number : 868230-80-2

The compound features a benzothiazole ring substituted with methoxy and methyl groups, contributing to its unique biological properties. The presence of the pentanamide moiety enhances its lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate with DNA : The benzothiazole structure allows for intercalation into DNA, potentially inhibiting replication and transcription processes.

- Modulate Enzyme Activity : The compound can bind to various enzymes and receptors, altering their activity and leading to diverse biological outcomes.

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been evaluated for its efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines through mechanisms such as:

- Inducing apoptosis

- Arresting the cell cycle in specific phases (G2/M phase)

Table 1 summarizes findings from studies assessing the cytotoxicity of this compound:

| Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (glioblastoma) | 200 ± 60 | G2/M phase arrest, apoptosis induction |

| BE (neuroblastoma) | 18.9 | G2/M phase arrest, significant morphological changes |

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines, it was found that:

- The compound significantly inhibited cell proliferation at low concentrations.

- Morphological assessments revealed giant cells with multiple nuclei after treatment, indicating apoptosis.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of benzothiazole derivatives including this compound against various pathogens. The results indicated that the compound demonstrated substantial inhibition against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.